L67

Descripción general

Descripción

Aplicaciones Científicas De Investigación

L67 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

L67 ejerce sus efectos al inhibir las ligasas del ADN I y III, que son enzimas esenciales involucradas en la replicación y reparación del ADN. El compuesto se une al dominio de unión al ADN de estas ligasas, evitando su interacción con el ADN cortado. Esta inhibición conduce a la acumulación de daño al ADN, particularmente en las células cancerosas, lo que resulta en una mayor producción de especies reactivas de oxígeno y apoptosis dependiente de la caspasa 1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L67 implica la reacción de N-(3,5-Dibromo-4-metilfenil)-glicina con 2-[(2-hidroxi-5-nitrofenil)metileno]hidrazida. La reacción se lleva a cabo típicamente en un solvente como el dimetilsulfóxido (DMSO) bajo condiciones de temperatura controlada para asegurar la formación del producto deseado .

Métodos de producción industrial

El proceso de producción probablemente involucra técnicas estándar de síntesis orgánica, incluyendo pasos de purificación como la recristalización o la cromatografía para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

L67 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: El compuesto también puede experimentar reacciones de reducción, aunque las condiciones y los reactivos específicos para estas reacciones están menos documentados.

Sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando sus átomos de bromo.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Las condiciones específicas, como la temperatura y el solvente, varían según la reacción y el producto deseados .

Productos principales formados

Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos con diferentes sustituyentes que reemplazan los átomos de bromo .

Comparación Con Compuestos Similares

L67 es único en su capacidad para dirigirse selectivamente a las ligasas del ADN I y III, lo que lo convierte en una herramienta valiosa en la investigación del cáncer. Compuestos similares incluyen:

This compound destaca por su especificidad para las ligasas del ADN I y III y su capacidad para inducir la apoptosis en las células cancerosas a través de la disfunción mitocondrial .

Propiedades

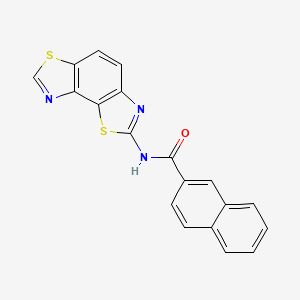

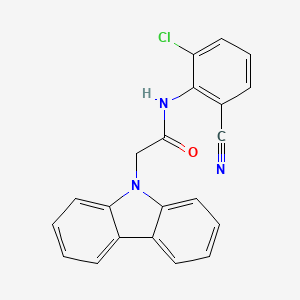

IUPAC Name |

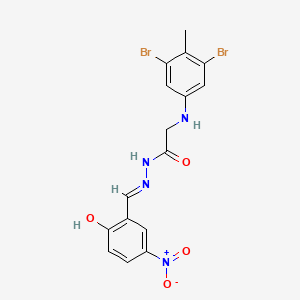

2-(3,5-dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEPVFJQVOMODD-IFRROFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of L67 in cancer cells?

A1: this compound inhibits DNA ligase IIIα (LigIIIα), an enzyme involved in DNA repair. [] This leads to the disruption of mitochondrial DNA metabolism, triggering a caspase 1-dependent apoptotic pathway specifically in cancer cells. []

Q2: How does this compound's effect on mitochondria differ between cancer and nonmalignant cells?

A2: While this compound targets mitochondria in both cell types, only cancer cells experience abnormal mitochondrial morphology, reduced mitochondrial DNA, and increased reactive oxygen species production, ultimately leading to nuclear DNA damage. [] Nonmalignant cells remain largely unaffected. []

Q3: What makes this compound a promising candidate for anticancer therapy?

A3: this compound selectively targets cancer cells over nonmalignant cells. [] It disrupts mitochondrial DNA metabolism, leading to a cascade of events culminating in cancer cell death through a caspase 1-dependent apoptotic pathway. []

Q4: Has this compound been tested in combination with other anticancer agents?

A4: Yes, research shows that this compound enhances the cytotoxic effects of DNA-damaging agents, particularly in cancer cells. [] It has been studied in combination with poly (ADP-ribose) polymerase inhibitors. []

Q5: How does this compound interact with DNA ligase I?

A5: this compound acts as an uncompetitive inhibitor of DNA ligase I, stabilizing the complex between the enzyme and nicked DNA. []

Q6: What is the effect of this compound on different human DNA ligases?

A6: Studies show varying specificities for different this compound analogs:* L82: Inhibits DNA ligase I. []* This compound: Inhibits DNA ligases I and III. []* L189: Inhibits DNA ligases I, III, and IV. []

Q7: What are the cellular effects of this compound on DNA replication and repair?

A7: this compound has been shown to inhibit DNA replication, base excision repair, and nonhomologous end-joining in cell extract assays. []

Q8: What is this compound protein, and what is its source?

A8: this compound protein is an 18 kDa glycoprotein isolated from the bacterium Lactobacillus plantarum this compound. [, , , , ]

Q9: How does this compound protein impact allergy-related inflammatory responses?

A9: this compound protein inhibits allergy-related inflammatory mediators in bisphenol A (BPA)-treated rat basophilic leukemia 2H3 (RBL-2H3) cells and primary cultured splenocytes. [, , ] It achieves this by suppressing the phosphorylation of ERK and p38 mitogen-activated protein kinases (MAPKs), as well as the activation of activator protein 1 (AP-1). [, ]

Q10: What is the role of this compound protein in modulating T helper cell differentiation and cytokine production?

A10: this compound protein appears to regulate the balance of T helper cell subsets. It suppresses the expression of GATA-binding protein 3 (GATA-3), a transcription factor crucial for T helper 2 (Th2) cell differentiation, while promoting the expression of T-bet, a transcription factor important for T helper 1 (Th1) cell differentiation. [] This, in turn, attenuates the production of Th2-linked cytokines, including interleukin-1β (IL-1β), IL-6, and IL-10, which are involved in allergic inflammation. [, , ]

Q11: Does this compound protein offer any protective effects against cadmium chloride toxicity?

A11: Yes, studies have shown that this compound protein protects RAW 264.7 cells (a macrophage cell line) from cadmium chloride-induced inflammation. [] It inhibits intracellular calcium mobilization and suppresses the activation of PKC-α, inducible nitric oxide synthase (iNOS), AP-1, and MAPKs, which are involved in the inflammatory response. []

Q12: Can this compound protein be incorporated into food products?

A12: Research suggests that Lactobacillus plantarum this compound, the source of this compound protein, shows potential as a yogurt starter culture. [, , ] Evaluations of pH, bacterial enumeration, and sensory scores indicate its suitability for yogurt production. [, , ]

Q13: Does treatment with Zanthoxylum piperitum DC (ZPDC) glycoprotein affect the bioactivity of Lactobacillus plantarum this compound?

A13: Yes, treating Lactobacillus plantarum this compound with ZPDC glycoprotein enhances its bioactivity. [] This treatment increases the strain's radical-scavenging activity against superoxide and hydroxyl radicals, as well as its anti-oxidative enzyme activities (superoxide dismutase, glutathione peroxidase, and catalase). [] Additionally, it promotes growth rate and β-galactosidase activity while reducing ATPase activity. []

Q14: What is the impact of ZPDC glycoprotein treatment on the protein profile of Lactobacillus plantarum this compound?

A14: ZPDC glycoprotein treatment leads to subtle changes in the protein profile of Lactobacillus plantarum this compound, notably increasing the amount of a 23 kDa protein. []

Q15: Can proteins isolated from heat-killed Lactobacillus plantarum this compound induce apoptosis in cancer cells?

A15: Yes, studies demonstrate that proteins with molecular weights of 12 kDa and 15 kDa isolated from heat-killed Lactobacillus plantarum this compound can induce apoptosis in HT-29 human colon adenocarcinoma cells. [] This apoptosis induction involves increased intracellular reactive oxygen species and calcium levels, along with the activation of apoptotic signaling pathways. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

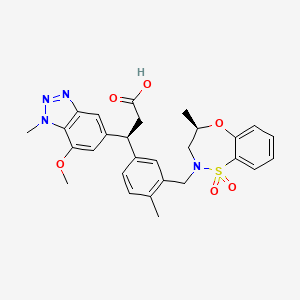

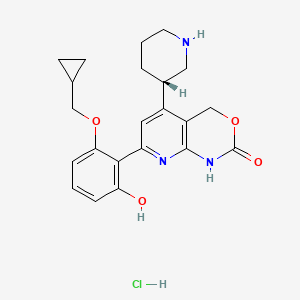

![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)

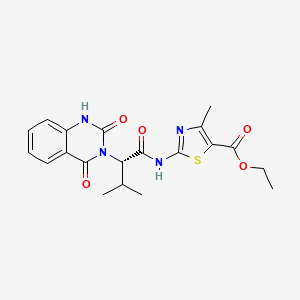

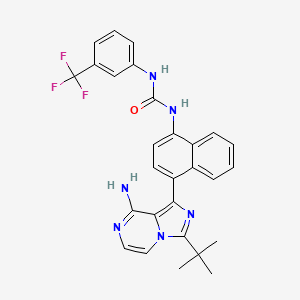

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B608344.png)

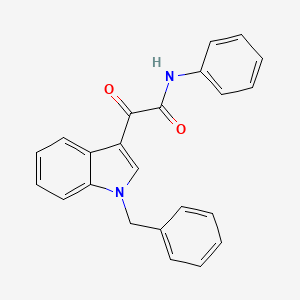

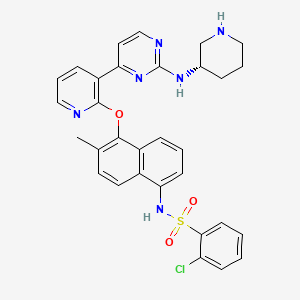

![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)